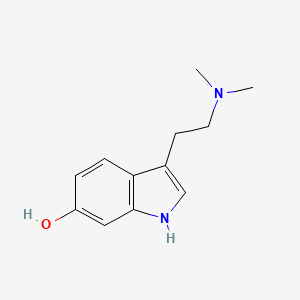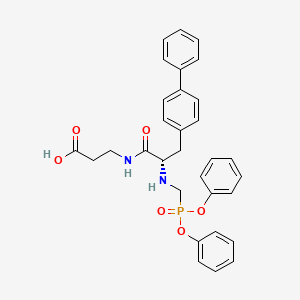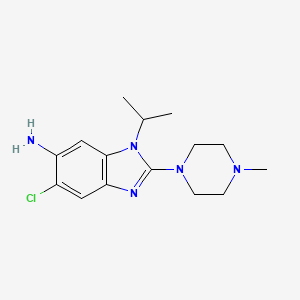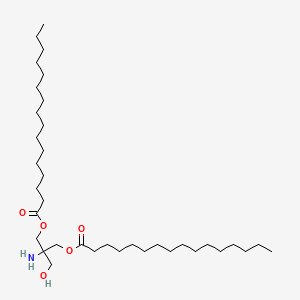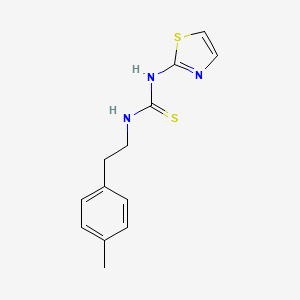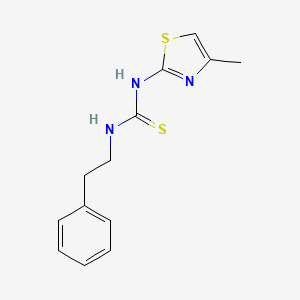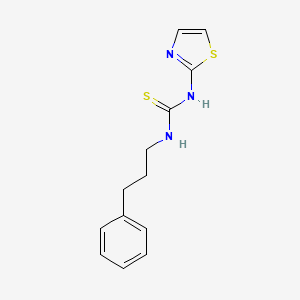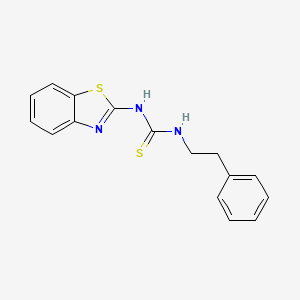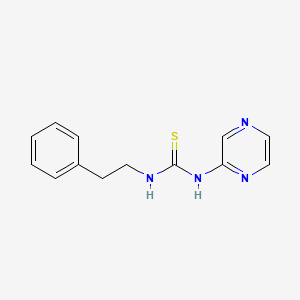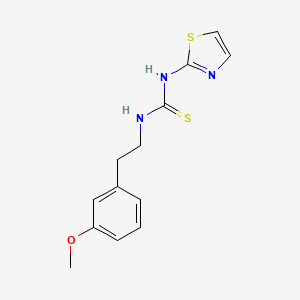
Thiourea, N-(2-(2-methoxyphenyl)ethyl)-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum compounds are well-known for their catalytic activities, especially in oxidation reactions, and PT-311 is no exception
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PT-311 typically involves the use of platinum precursors and specific ligands under controlled conditions. One common method is the ethanol reduction method, where platinum precursors are reduced in the presence of ethanol to form the desired platinum compound . This method is advantageous due to its simplicity and the ability to control the size and distribution of the platinum particles.
Industrial Production Methods: In industrial settings, the production of PT-311 often involves the use of high-surface-area activated carbons as supports for the platinum particles. This approach enhances the catalytic activity of the compound by increasing the available surface area for reactions . Additionally, the use of alloying techniques, where platinum is combined with other metals such as nickel or tin, can further enhance the properties of PT-311 .
Analyse Chemischer Reaktionen
Types of Reactions: PT-311 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the catalytic oxidation of methanol, where PT-311 serves as an effective catalyst . This reaction is particularly important in the context of fuel cells, where methanol is oxidized to produce energy.
Common Reagents and Conditions: Common reagents used in reactions involving PT-311 include methanol, ethanol, and various reducing agents. The reaction conditions often involve controlled temperatures and the presence of specific ligands or supports to enhance the catalytic activity of the compound .
Major Products Formed: The major products formed from reactions involving PT-311 depend on the specific reaction conditions and reagents used. For example, in the oxidation of methanol, the primary products are carbon dioxide and water . In other reactions, such as the reduction of platinum precursors, the primary product is the reduced platinum compound itself .
Wissenschaftliche Forschungsanwendungen
PT-311 has a wide range of scientific research applications, spanning chemistry, biology, medicine, and industry. In chemistry, PT-311 is used as a catalyst in various oxidation and reduction reactions . In biology and medicine, platinum compounds like PT-311 are explored for their potential anticancer properties . The compound’s ability to interact with DNA and induce cell death makes it a promising candidate for cancer therapy . In industry, PT-311 is used in fuel cells and other catalytic processes to enhance energy production and efficiency .
Wirkmechanismus
The mechanism of action of PT-311 involves its ability to interact with various molecular targets and pathways. In the context of its anticancer properties, PT-311 is known to interact with DNA, leading to the formation of DNA adducts and subsequent cell death . The compound’s catalytic activity is attributed to its ability to facilitate electron transfer reactions, which are essential for oxidation and reduction processes .
Vergleich Mit ähnlichen Verbindungen
PT-311 is unique among platinum compounds due to its specific structural and electronic properties. Similar compounds include platinum-tin intermetallic nanoparticles (PtSn), platinum-nickel alloys (PtNi), and other platinum-based intermetallic compounds . These compounds share similar catalytic properties but differ in their specific applications and efficiencies. For example, PtSn is particularly effective in ethanol oxidation reactions, while PtNi is known for its high activity in methanol oxidation .
Eigenschaften
CAS-Nummer |
149485-76-7 |
|---|---|
Molekularformel |
C13H15N3OS2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-[2-(2-methoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H15N3OS2/c1-17-11-5-3-2-4-10(11)6-7-14-12(18)16-13-15-8-9-19-13/h2-5,8-9H,6-7H2,1H3,(H2,14,15,16,18) |
InChI-Schlüssel |
MRSDMFHPBHPUME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCNC(=S)NC2=NC=CS2 |
Andere CAS-Nummern |
149485-76-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



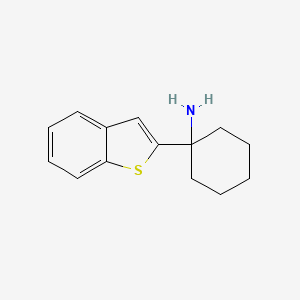
![[3H]iometopane](/img/structure/B3061748.png)
